

Spectroscopic Data of Fellutanine A: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Fellutanine A**, a diketopiperazine alkaloid first isolated from the fungus Penicillium fellutanum. The information presented here is crucial for the identification, characterization, and further development of this natural product. The data is compiled from the primary literature, ensuring accuracy and reliability for research and development applications.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry confirms the elemental composition of **Fellutanine A**. The accurate mass measurement is a critical step in the structural elucidation of a natural product.

lon	Calculated m/z	Observed m/z
[M+H]+	373.1665	373.1664

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen framework of **Fellutanine A**. The following data were recorded in DMSO-d₆.



¹H NMR Data (500 MHz. DMSO-d₆)

Position	Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz
3, 6	4.15	m	
7, 7'	3.10	dd	14.5, 4.0
3.25	dd	14.5, 5.5	
10, 10'	10.85	S	_
11, 11'	7.05	S	-
13, 13'	7.55	d	8.0
14, 14'	7.00	t	7.5
15, 15'	7.10	t	7.5
16, 16'	7.35	d	8.0
NH (Amide)	8.15	s	

¹³C NMR Data (125 MHz, DMSO-d₆)



Position	Chemical Shift (δ) ppm
1, 4	166.5
3, 6	55.8
7, 7'	27.5
8, 8'	127.5
9, 9'	109.5
11, 11'	124.0
12, 12'	136.2
13, 13'	118.5
14, 14'	121.2
15, 15'	118.8
16, 16'	111.5

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of **Fellutanine A**.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectra were acquired on a mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument. The analysis was performed with a focus on obtaining high mass accuracy to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

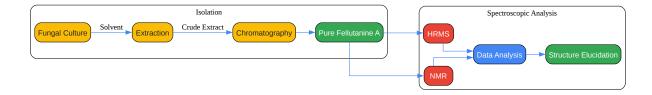
¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a 500 MHz spectrometer. The sample of **Fellutanine A** was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual



solvent peak (δ H 2.50 for 1 H and δ C 39.52 for 13 C). Coupling constants (J) are reported in Hertz (Hz).

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Fellutanine A**.



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Caption: Experimental workflow for **Fellutanine A** analysis.

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